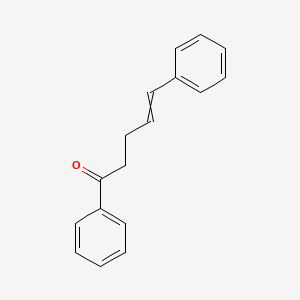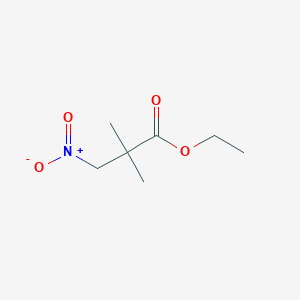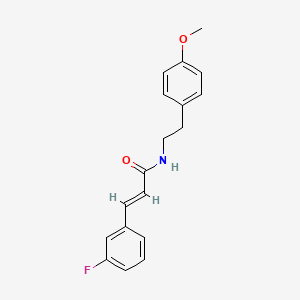
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid group attached to a 3-chlorophenyl ring and a cyclohexyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester typically involves the reaction of 3-chlorophenyl isocyanate with cyclohexanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-chlorophenyl isocyanate+cyclohexanol→Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a solvent like ethanol or methanol.
Major Products Formed
Hydrolysis: Yields 3-chlorophenyl carbamic acid and cyclohexanol.
Substitution: Yields substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug or in drug delivery systems.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Carbamic acid, 3-chlorophenyl-, methyl ester
Comparison
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is unique due to the presence of the cyclohexyl ester group, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts. The cyclohexyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
116373-55-8 |
|---|---|
Formule moléculaire |
C13H16ClNO2 |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
cyclohexyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) |
Clé InChI |
ILBAXXVDXITICM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)






![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)



